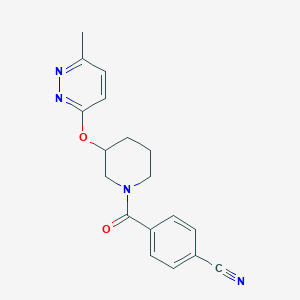

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is substituted at the 3-position with an ether oxygen connected to a 6-methylpyridazine ring. The benzonitrile group may enhance lipophilicity, while the pyridazine ring could contribute to hydrogen bonding and target binding specificity.

Properties

IUPAC Name |

4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-4-9-17(21-20-13)24-16-3-2-10-22(12-16)18(23)15-7-5-14(11-19)6-8-15/h4-9,16H,2-3,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHCLNJNFJVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Structural Overview

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile features a unique structure that includes:

- Benzonitrile Moiety : Provides a reactive site for nucleophilic substitutions.

- Piperidine Ring : Capable of undergoing alkylation and acylation reactions.

- Pyridazine Derivative : Suggests potential interactions with biological targets.

The molecular formula is with a molecular weight of approximately .

Neuropharmacology

Research indicates that 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile may exhibit significant biological activities, particularly in modulating neurotransmitter systems. Its interaction with metabotropic glutamate receptors suggests potential applications in treating neurological disorders such as:

- Anxiety

- Depression

- Schizophrenia

Preliminary studies have shown its ability to act as an allosteric modulator, influencing downstream signaling pathways related to these conditions.

Enzyme Modulation

Compounds similar to 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile have demonstrated activity against phosphodiesterases, which are critical in regulating cyclic nucleotide levels involved in cellular signaling. This suggests potential therapeutic applications in diseases associated with dysregulated signaling pathways, including inflammation and cancer.

The compound's unique structural features allow it to interact with various biological targets. Notable findings include:

- Binding Affinity Studies : Initial data indicate that it may bind effectively to specific receptors, influencing their activity.

Mechanism of Action

The mechanism of action of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally distinct from analogs such as 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (, CAS: 1016864-49-5) . Key differences include:

Core Heterocycles :

- Target Compound : Pyridazine (two adjacent nitrogen atoms) with a 6-methyl substituent.

- Compound : Pyridine (one nitrogen atom) with a 3-carbonitrile group.

Linker and Substituents: The target uses a piperidine-1-carbonyl linker, whereas employs a piperazine ring linked to a 3-methylphenyl group. The ether oxygen in the target compound may increase polarity compared to the direct aryl linkage in .

Functional Groups :

- The para-benzonitrile in the target vs. the pyridine-3-carbonitrile in influences electronic effects and steric interactions.

Biological Activity

4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several critical structural components:

- Benzonitrile moiety : Contributes to its reactivity and potential interactions with biological targets.

- Piperidine ring : Offers versatility in chemical reactions, including alkylation and acylation.

- 6-Methylpyridazine group : Suggests specific biological activities, likely related to neurotransmitter modulation.

Molecular Formula : CHNO

Molecular Weight : 322.4 g/mol

The biological activity of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is primarily linked to its interaction with various receptors in the central nervous system (CNS). Preliminary studies indicate that it may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity. This interaction could influence signaling pathways associated with neurological disorders such as anxiety, depression, and schizophrenia.

Pharmacological Profiles

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. For instance:

- Neuropharmacological Effects : Similar compounds have been shown to affect glutamate receptor activity, which is implicated in numerous neurological conditions.

- Potential Therapeutic Applications : The ability to modulate receptor activity positions this compound as a candidate for drug development targeting various CNS disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-cyano-N-(6-methylpyridin-2-yl)-[1,1′-biphenyl]-4-carboxamide | Cyano group and biphenyl structure | Potential anti-inflammatory properties |

| N-(3-chloro-5-fluorophenyl)-3-cyano-benzamide | Fluorinated phenyl ring | Anticancer activity |

| 5-[4-(2-cyclohexylethoxy)phenoxy]piperidine | Cyclohexane substituent | Neuroactive properties |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile. Key findings include:

- Synthesis Methodologies : Advances in synthetic techniques, including microwave-assisted synthesis, have improved yields and reduced reaction times for this compound.

- Binding Affinity Studies : Initial binding affinity studies suggest that this compound interacts effectively with mGluRs, indicating its potential role in modulating glutamate signaling pathways.

- Pharmacological Evaluation : Ongoing pharmacological profiling aims to elucidate the precise mechanisms through which this compound exerts its effects on neurotransmitter systems.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Use a coupling reaction between the piperidine-carbonyl intermediate and 6-methylpyridazin-3-ol under alkaline conditions (e.g., NaOH in dichloromethane) .

- Step 2: Purify via column chromatography and recrystallization. Monitor reaction progress using HPLC (≥98% purity threshold) .

- Optimization: Apply Design of Experiments (DOE) to vary temperature, solvent polarity, and catalyst loading. For example, replace dichloromethane with THF to enhance solubility of polar intermediates .

Q. How should researchers confirm the molecular structure and conformation of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal structure to confirm chair conformations of piperidine rings and intermolecular van der Waals interactions .

- NMR Spectroscopy: Assign peaks for benzonitrile (δ ~110 ppm for CN) and piperidine protons (δ 1.5–3.5 ppm) .

- FT-IR: Validate carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) functional groups .

Q. What analytical methods are suitable for assessing purity and stability?

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Adjust pH to 6.5 (ammonium acetate buffer) to minimize hydrolysis .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro and in vivo assays be resolved?

Methodological Answer:

- Orthogonal Assays: Cross-validate using cell-based (e.g., IC50 in cancer lines) and enzyme inhibition assays (e.g., kinase profiling) .

- Pharmacokinetic Analysis: Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain discrepancies in efficacy .

- Dose-Response Curves: Test multiple concentrations (0.1–100 µM) to identify non-linear effects .

Q. What strategies are effective for studying environmental fate and transformation products?

Methodological Answer:

- Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solution and identify photoproducts via HRMS .

- Biotic Transformation: Incubate with soil microbiota (30°C, 14 days) and extract metabolites for GC-MS analysis .

- QSAR Modeling: Predict eco-toxicity using logP and molecular weight descriptors .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

Methodological Answer:

- Analog Synthesis: Replace the pyridazinyloxy group with morpholine or thiomorpholine and test affinity .

- Computational Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases) .

- Free Energy Perturbation (FEP): Calculate binding energy differences for substituent modifications .

Q. What experimental designs mitigate variability in antioxidant activity assays?

Methodological Answer:

- Randomized Block Design: Assign treatments (compound concentrations) to blocks based on antioxidant assay plate layouts to control for edge effects .

- Standard Curves: Use Trolox (for ORAC) or ascorbic acid (for DPPH) to normalize inter-assay variability .

- Replicates: Perform triplicate measurements and apply ANOVA (p < 0.05 threshold) .

Q. Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Waste Disposal: Collect organic waste in sealed containers labeled "halogenated solvents" for incineration .

- Emergency Response: Neutralize spills with activated carbon and evacuate the area if inhalation exposure occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.